![molecular formula C22H45BS B12545128 Dibutyl[6-(butylsulfanyl)dec-5-EN-5-YL]borane CAS No. 661488-88-6](/img/structure/B12545128.png)
Dibutyl[6-(butylsulfanyl)dec-5-EN-5-YL]borane
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
Dibutyl[6-(butylsulfanyl)dec-5-EN-5-YL]borane is a chemical compound known for its unique structure and properties It is a borane derivative with a butylsulfanyl group attached to a dec-5-en-5-yl chain
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of Dibutyl[6-(butylsulfanyl)dec-5-EN-5-YL]borane typically involves the reaction of a borane precursor with a suitable alkene and a thiol compound. The reaction conditions often require a controlled environment with specific temperatures and solvents to ensure the desired product is obtained. Commonly used solvents include tetrahydrofuran (THF) and dichloromethane (DCM), and the reaction may be catalyzed by transition metals such as palladium or platinum.
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using automated reactors and continuous flow systems. These methods ensure high yield and purity of the compound, making it suitable for commercial applications. The use of advanced purification techniques such as chromatography and crystallization is also common in industrial settings.
化学反応の分析
Types of Reactions
Dibutyl[6-(butylsulfanyl)dec-5-EN-5-YL]borane undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form sulfoxides or sulfones.
Reduction: It can be reduced to form the corresponding alkane or thiol.
Substitution: The borane group can be substituted with other functional groups through nucleophilic or electrophilic substitution reactions.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like hydrogen peroxide or m-chloroperbenzoic acid (m-CPBA) for oxidation, and reducing agents like lithium aluminum hydride (LiAlH4) for reduction. Substitution reactions may involve reagents such as halogens or organometallic compounds.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield sulfoxides or sulfones, while reduction may produce alkanes or thiols. Substitution reactions can result in a variety of functionalized borane derivatives.
科学的研究の応用
Dibutyl[6-(butylsulfanyl)dec-5-EN-5-YL]borane has several scientific research applications, including:
Chemistry: It is used as a reagent in organic synthesis, particularly in the formation of carbon-carbon bonds through reactions like the Suzuki-Miyaura coupling.
Biology: The compound may be used in the study of biological systems, particularly in the investigation of boron-containing compounds’ interactions with biomolecules.
Medicine: Research into boron-containing compounds has shown potential in developing new drugs and therapeutic agents, particularly in cancer treatment.
Industry: The compound is used in the production of advanced materials and as a catalyst in various industrial processes.
作用機序
The mechanism of action of Dibutyl[6-(butylsulfanyl)dec-5-EN-5-YL]borane involves its interaction with molecular targets through its borane and butylsulfanyl groups. These interactions can lead to the formation of new chemical bonds or the modification of existing ones. The compound’s reactivity is influenced by the electronic and steric properties of its functional groups, which can affect its behavior in different chemical environments.
類似化合物との比較
Similar Compounds
- Dibutyl[6-(methylsulfanyl)dec-5-EN-5-YL]borane
- Dibutyl[6-(ethylsulfanyl)dec-5-EN-5-YL]borane
- Dibutyl[6-(propylsulfanyl)dec-5-EN-5-YL]borane
Uniqueness
Dibutyl[6-(butylsulfanyl)dec-5-EN-5-YL]borane is unique due to its specific butylsulfanyl group, which imparts distinct electronic and steric properties compared to its analogs. This uniqueness can influence its reactivity and applications in various fields, making it a valuable compound for research and industrial use.
特性
CAS番号 |
661488-88-6 |
|---|---|
分子式 |
C22H45BS |
分子量 |
352.5 g/mol |
IUPAC名 |
dibutyl(6-butylsulfanyldec-5-en-5-yl)borane |
InChI |
InChI=1S/C22H45BS/c1-6-11-16-21(23(18-13-8-3)19-14-9-4)22(17-12-7-2)24-20-15-10-5/h6-20H2,1-5H3 |
InChIキー |
VVYOSEXLKKGCPX-UHFFFAOYSA-N |
正規SMILES |
B(CCCC)(CCCC)C(=C(CCCC)SCCCC)CCCC |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


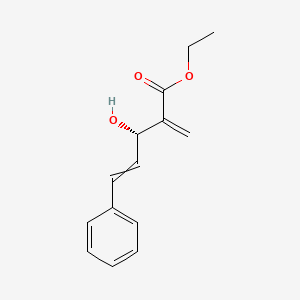

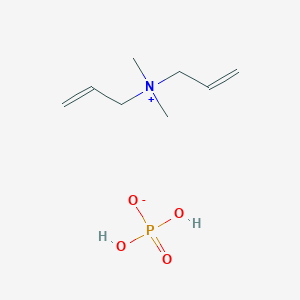
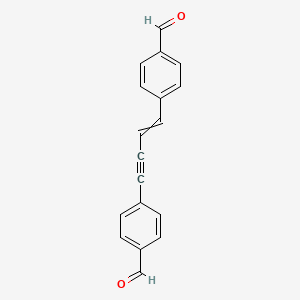
![4-({6-[(2-Ethenylphenyl)methoxy]hexyl}oxy)-4'-(nonyloxy)-1,1'-biphenyl](/img/structure/B12545086.png)
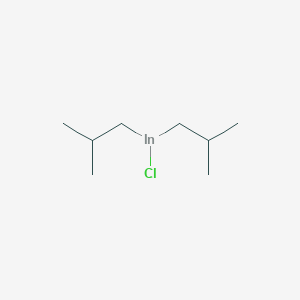

![2-[3-(Phenoxymethyl)phenyl]sulfonylacetic acid](/img/structure/B12545098.png)
![N,N-Dimethyl-4-[2-(pyridin-4-yl)-1,3-oxazol-5-yl]aniline](/img/structure/B12545104.png)
![1-{(2S)-2-[4-(2-Methylpropyl)phenyl]propanoyl}-L-proline](/img/structure/B12545106.png)
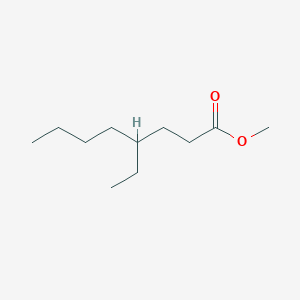
![Diethyl [bis(4-methylphenyl)methyl]phosphonate](/img/structure/B12545119.png)


